5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline
Description
5-Benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core with distinct substitutions:
- Position 8: A fluorine atom, which may improve metabolic stability and electronic effects.
- Position 3: A 4-fluorophenyl group, likely contributing to target binding via halogen interactions.
This compound belongs to a class of fused pyrazoloquinolines, which are synthesized via multi-component reactions or microwave-assisted methods to optimize yields and efficiency . Pyrazolo[4,3-c]quinoline derivatives are explored for diverse biological activities, including anticancer, anti-angiogenic, and enzyme inhibitory properties .
Properties
IUPAC Name |
5-benzyl-8-fluoro-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3/c24-17-8-6-16(7-9-17)22-20-14-28(13-15-4-2-1-3-5-15)21-11-10-18(25)12-19(21)23(20)27-26-22/h1-12,14H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYDTLMEWNEDOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like pyrazoloquinolines.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds.
Scientific Research Applications
5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The pyrazolo[4,3-c]quinoline scaffold is shared among analogs, but substituent variations dictate pharmacological profiles. Key comparisons include:
Table 1: Substituent Comparison
Key Observations:
- Position 5 : Sulfonyl groups (ELND006) enhance gamma-secretase inhibition, while benzyl/methylbenzyl groups (Target Compound, ) may favor receptor binding or CNS penetration.
- Position 3: Fluorophenyl groups (Target Compound, ) are common in anticancer/anti-angiogenic agents, whereas non-fluorinated aryl groups (e.g., phenyl in ) show varied selectivity.
Enzyme Inhibition
- ELND006/ELND007: These analogs inhibit gamma-secretase with IC₅₀ values <100 nM, selectively reducing amyloid-beta over Notch signaling . The sulfonyl group at Position 5 is critical for potency.
- Target Compound : The benzyl group may reduce gamma-secretase affinity compared to ELND006 but could enhance selectivity for other targets.
Anticancer and Anti-Angiogenic Activity
- Pyrazoloquinolines from : Compounds with fused pyrazolo[4,3-c]quinoline cores inhibit endothelial cell proliferation (IC₅₀ ~1–10 µM) and tumor growth in CAM assays . Fluorine at Position 8 (as in the Target Compound) correlates with improved metabolic stability.
- Microwave-synthesized analogs: Pyrazolo[4,3-c]quinolines exhibit moderate-to-strong cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
GPCR Modulation
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Fluorine at Position 8 (Target Compound, ) reduces oxidative metabolism, a feature shared with ELND006’s difluoro substitution .
Biological Activity
5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's unique structure, characterized by a benzyl group and fluorine substitutions, suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.
Structural Features
The molecular structure of this compound includes:
- Benzyl Group : Enhances lipophilicity and potentially increases bioavailability.
- Fluorine Atoms : Known to improve metabolic stability and binding affinity to targets.
- Pyrazoloquinoline Core : Provides a scaffold for various biological activities.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Anticancer Activity
Studies have shown that pyrazoloquinolines can possess significant anticancer properties. For instance, derivatives of pyrazolo[4,3-c]quinolines have been evaluated for their ability to inhibit cancer cell proliferation. The specific compound under discussion has demonstrated activity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 2.5 | Apoptosis induction |
| This compound | MCF-7 (Breast) | 1.8 | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo[4,3-c]quinolines has been explored through their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The compound showed significant inhibition of NO production, indicating its potential as an anti-inflammatory agent.
Antimicrobial Activity
Quinoline derivatives are recognized for their broad-spectrum antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains and fungi.
Case Studies
- Anticancer Efficacy : In a study evaluating the efficacy of multiple pyrazoloquinoline derivatives, this compound was identified as one of the most potent compounds against the A549 lung cancer cell line with an IC50 value significantly lower than standard chemotherapeutics.
- Mechanistic Insights : Further mechanistic studies indicated that the compound induces apoptosis via the intrinsic pathway, evidenced by increased levels of cytochrome c and activation of caspases in treated cells.
Future Directions
The promising biological activities exhibited by this compound warrant further investigation. Future research could focus on:
- Structure-Activity Relationship (SAR) : Determining how variations in the chemical structure affect biological efficacy.
- In Vivo Studies : Evaluating pharmacokinetics and toxicity in animal models to assess therapeutic potential.
- Combination Therapies : Exploring synergistic effects with existing chemotherapeutics or anti-inflammatory agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
